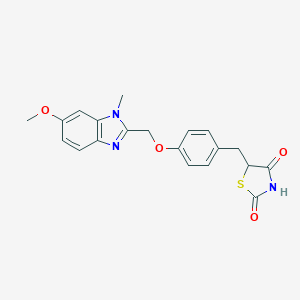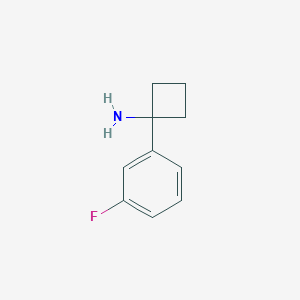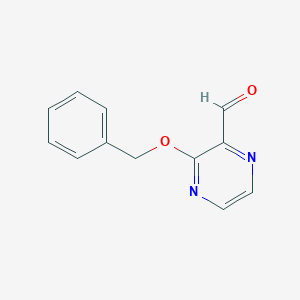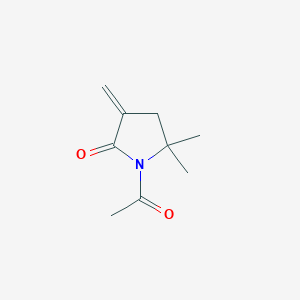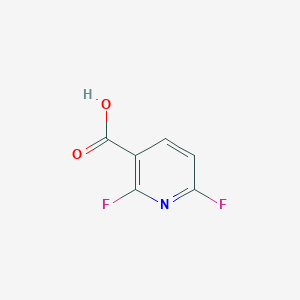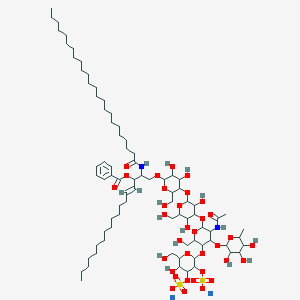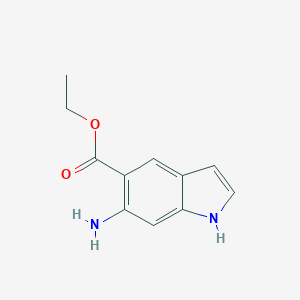
Ethyl-6-Amino-1H-Indol-5-carboxylat
Übersicht
Beschreibung
Ethyl 6-amino-1H-indole-5-carboxylate, commonly known as EAIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EAIC is a heterocyclic compound that belongs to the family of indoles, which are widely used in the pharmaceutical industry to develop drugs for various diseases.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate, einschließlich Ethyl-6-Amino-1H-Indol-5-carboxylat, wurden als antiviral wirksam befunden. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate als antivirale Mittel beschrieben .
Entzündungshemmende Aktivität
Indol-Derivate sind dafür bekannt, entzündungshemmende Eigenschaften aufzuweisen. Dies macht sie möglicherweise nützlich für die Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind .
Antikrebsaktivität
Indol-Derivate wurden als krebshemmend befunden. Sie wurden bei der Behandlung verschiedener Krebsarten eingesetzt, darunter Kaposi-Sarkom, Morbus Hodgkin, Non-Hodgkin-Lymphom sowie Hoden- oder Brustkrebs .
Anti-HIV-Aktivität
Indol-Derivate haben sich bei der Behandlung von HIV als vielversprechend erwiesen. Ihre Fähigkeit, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie nützlich für die Entwicklung neuer Derivate zur Behandlung von HIV .
Antioxidative Aktivität
Indol-Derivate sind dafür bekannt, antioxidative Eigenschaften aufzuweisen. Dies macht sie möglicherweise nützlich bei der Bekämpfung von oxidativem Stress in Zusammenhang mit Krankheiten .
Anti-mikrobielle Aktivität
Indol-Derivate wurden als antimikrobiell wirksam befunden, was sie möglicherweise nützlich für die Behandlung verschiedener mikrobieller Infektionen macht .
Antituberkuloseaktivität
Indol-Derivate haben sich bei der Behandlung von Tuberkulose als vielversprechend erwiesen. Ihre Antituberkuloseaktivität macht sie zu einer wertvollen Ressource bei der Entwicklung neuer Therapeutika für diese Krankheit .
Antidiabetische Aktivität
Indol-Derivate wurden als antidiabetisch wirksam befunden. Dies macht sie möglicherweise nützlich für das Management und die Behandlung von Diabetes .
Zusammenfassend lässt sich sagen, dass this compound, wie andere Indol-Derivate, eine breite Palette von Anwendungen in der wissenschaftlichen Forschung hat, insbesondere im Bereich der pharmazeutischen Chemie. Es ist wichtig zu beachten, dass diese Anwendungen zwar vielversprechend sind, aber weitere Forschung erforderlich ist, um das Potenzial dieser Verbindung vollständig zu verstehen und zu nutzen
Wirkmechanismus
Target of Action
Ethyl 6-amino-1H-indole-5-carboxylate, also known as 1H-INDOLE-5-CARBOXYLIC ACID,6-AMINO-,ETHYL ESTER, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect various biochemical pathways . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may exert various effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the future direction in this field could involve the synthesis of a variety of indole derivatives to screen different pharmacological activities .
Biochemische Analyse
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that Ethyl 6-amino-1H-indole-5-carboxylate could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
ethyl 6-amino-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)8-5-7-3-4-13-10(7)6-9(8)12/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVDBDWLMMDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B70884.png)
